molecular formula C19H17N3 B12576095 N'-(Naphthalen-1-yl)-2,3-dihydro-1H-indole-1-carboximidamide CAS No. 195436-91-0

N'-(Naphthalen-1-yl)-2,3-dihydro-1H-indole-1-carboximidamide

Cat. No.: B12576095
CAS No.: 195436-91-0
M. Wt: 287.4 g/mol
InChI Key: ZRMZTVPTYSTDEX-UHFFFAOYSA-N
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Description

N’-(Naphthalen-1-yl)-2,3-dihydro-1H-indole-1-carboximidamide is a complex organic compound that features a naphthalene ring fused with an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Naphthalen-1-yl)-2,3-dihydro-1H-indole-1-carboximidamide typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with indole carboximidamides under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as copper or palladium to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N’-(Naphthalen-1-yl)-2,3-dihydro-1H-indole-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, reduced indole compounds, and substituted naphthalene derivatives .

Scientific Research Applications

N’-(Naphthalen-1-yl)-2,3-dihydro-1H-indole-1-carboximidamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N’-(Naphthalen-1-yl)-2,3-dihydro-1H-indole-1-carboximidamide exerts its effects involves binding to specific molecular targets. For instance, it can inhibit enzymes by interacting with their active sites, leading to the disruption of metabolic pathways. The compound’s interaction with cellular membranes can also alter membrane permeability and function .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Such as naphthalene-1-carboxamide.

    Indole derivatives: Such as indole-3-carboxamide.

Uniqueness

N’-(Naphthalen-1-yl)-2,3-dihydro-1H-indole-1-carboximidamide is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying complex biochemical interactions and developing new therapeutic agents .

Properties

CAS No.

195436-91-0

Molecular Formula

C19H17N3

Molecular Weight

287.4 g/mol

IUPAC Name

N'-naphthalen-1-yl-2,3-dihydroindole-1-carboximidamide

InChI

InChI=1S/C19H17N3/c20-19(22-13-12-15-7-2-4-11-18(15)22)21-17-10-5-8-14-6-1-3-9-16(14)17/h1-11H,12-13H2,(H2,20,21)

InChI Key

ZRMZTVPTYSTDEX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=NC3=CC=CC4=CC=CC=C43)N

Origin of Product

United States

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